molecular formula C11H7N3O2 B2436621 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1239742-64-3

1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2436621
CAS No.: 1239742-64-3
M. Wt: 213.196
InChI Key: MKJBWYNEILEICM-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form 4-cyano-phenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid finds applications in various fields:

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carboxylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies have shown that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

  • 4-Cyanophenylacetic acid
  • 4-Cyanophenylboronic acid
  • 4,4’-Bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl

Comparison: 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Compared to 4-cyanophenylacetic acid, it has a more complex structure, leading to different applications and mechanisms of action. The presence of the pyrazole ring also differentiates it from 4-cyanophenylboronic acid, which is primarily used in boron chemistry .

Properties

IUPAC Name

1-(4-cyanophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-7-8-1-3-9(4-2-8)14-6-5-10(13-14)11(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJBWYNEILEICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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